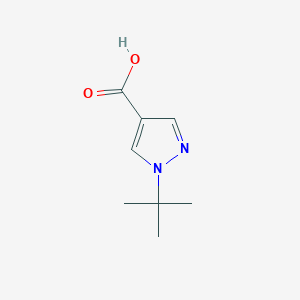![molecular formula C10H16O4S2 B1346241 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid CAS No. 4265-54-7](/img/structure/B1346241.png)
2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The linear formula of this compound is C7H12O4S2 . It contains seven carbon atoms, twelve hydrogen atoms, four oxygen atoms, and two sulfur atoms . The exact molecular structure is not provided in the search results. For a detailed molecular structure, it would be best to refer to a chemistry database or a chemist.Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
A study by Veer and Oud (2010) describes the synthesis of various esters, including those with structural similarities to 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid, and their pharmacological properties. These compounds, particularly the tertiary aminoalkyl esters derived from biphenyl-2-acetic acid and its analogs, showed pronounced antispasmodic activity. This research highlights the potential for designing new pharmacologically active agents based on modifications of the carboxylic acid and thioether groups Veer & Oud, 2010.
Crystallography and Molecular Structure
The crystal structure of certain compounds, as investigated by Wu et al. (2015), provides insights into the interactions and bonding patterns that could be relevant for derivatives of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid. The study on febuxostat-acetic acid complex reveals how hydrogen bonding and weak interactions contribute to the stability and properties of molecular assemblies. This information can be crucial for understanding how similar compounds might interact in crystalline forms or within biological systems Wu et al., 2015.
Antioxidant and Enzyme Inhibition Activities
Research on transition metal complexes of amino acid bearing Schiff base ligands, including those with a cyclohexyl structure, demonstrates significant antioxidant and enzyme inhibition activities. Ikram et al. (2015) found that the zinc complex of a similar ligand showed strong inhibition against xanthine oxidase, suggesting that derivatives of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid could have potential applications in managing oxidative stress and related disorders Ikram et al., 2015.
Surface Chemistry and Self-Assembled Monolayers
A study by Willey et al. (2004) on the adsorption of thioctic acid on gold surfaces through self-assembled monolayers (SAMs) may offer parallels to how derivatives of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid might be used in creating functionalized surfaces for sensors or catalysis. The ability to switch surface properties through chemical modifications of the carboxyl groups presents a versatile tool for material science applications Willey et al., 2004.
Safety And Hazards
Propriétés
IUPAC Name |
2-[1-(carboxymethylsulfanyl)cyclohexyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S2/c11-8(12)6-15-10(16-7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWHVJXFUVTCHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(SCC(=O)O)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962620 |
Source


|
| Record name | 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid | |
CAS RN |
4265-54-7 |
Source


|
| Record name | NSC18914 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)





